N-Carbamoyl-3-(furan-2-yl)prop-2-enamide
Description
N-Carbamoyl-3-(furan-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a prop-2-enamide backbone substituted with a furan-2-yl group at the β-position and a carbamoyl moiety at the N-terminal. This compound has garnered interest due to its structural versatility, which allows for diverse biological interactions.
Properties
CAS No. |
62879-69-0 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-carbamoyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(12)10-7(11)4-3-6-2-1-5-13-6/h1-5H,(H3,9,10,11,12) |
InChI Key |
OQDFNZKTCBYWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions. One common method is to react furan-2-carboxylic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-Carbamoyl-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Carbamoyl-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between N-Carbamoyl-3-(furan-2-yl)prop-2-enamide and its analogues:
*Molecular formula estimated based on structural similarity.
Physicochemical and ADMET Properties
- Lipophilicity : Experimental logD₇.₄ values for cinnamanilides () range from 2.8–4.2, whereas sulfamoylphenyl derivatives () exhibit lower lipophilicity (XLogP3 = 1.6), favoring aqueous solubility. The carbamoyl group in the target compound likely positions it between these extremes.
- Synthetic Feasibility : Coupling reactions (e.g., amide bond formation in –13) are common in synthesizing such enamide derivatives. Yields of 53–97% () suggest moderate synthetic accessibility for the target compound .
Structural Similarity and Activity Trends
- For example, nitro-substituted isomers (Compounds 17–18) exhibit divergent activities despite minor structural differences .
- Principal Component Analysis (PCA) : Meta-substituted anilides (e.g., Compound 10) show higher antimicrobial activity, while ortho/meta substitutions favor anti-inflammatory effects. The furan-2-yl group in the target compound may align with meta-substituted trends .
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